

Application Notes and Protocols for the Analytical Determination of Diisopropylamine

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Compound of Interest

Compound Name: Diisopropylamine

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Introduction

Diisopropylamine (DIPA) is a secondary aliphatic amine utilized in various industrial and pharmaceutical applications. It serves as a precursor in the synthesis of agrochemicals, a catalyst, and a corrosion inhibitor. In the pharmaceutical industry, it is a key intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). Due to its potential toxicity and role as a precursor to carcinogenic nitrosamines, such as N-nitrosodiisopropylamine (NDIPA), robust and sensitive analytical methods for its detection and quantification in diverse sample matrices are imperative.^{[1][2][3]} This document provides detailed application notes and protocols for the analysis of **diisopropylamine** using various analytical techniques.

Analytical Methods Overview

The primary analytical techniques for the determination of **diisopropylamine** include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Mass Spectrometry (MS) is often coupled with these separation techniques for enhanced sensitivity and selectivity, particularly for trace-level analysis and impurity profiling.

Gas Chromatography (GC) is well-suited for the analysis of volatile amines like **diisopropylamine**. Common detectors include the Flame Ionization Detector (FID) and Mass Spectrometry (MS). Headspace GC (HS-GC) is a valuable technique for analyzing residual

DIPA in solid or liquid samples by sampling the vapor phase in equilibrium with the sample, which minimizes matrix effects.[4][5]

High-Performance Liquid Chromatography (HPLC) is another powerful technique for DIPA analysis. Since **diisopropylamine** lacks a strong chromophore, derivatization is typically required for detection by UV-Vis or fluorescence detectors.[6] Alternatively, HPLC coupled with a mass spectrometer (LC-MS) can be used for direct analysis without derivatization, offering high sensitivity and specificity.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for the determination of **diisopropylamine** and related compounds.

Table 1: Gas Chromatography (GC) Methods - Quantitative Data

Analyte	Method	Sample Matrix	Linearity Range	Limit of Quantification (LOQ)	Recovery	Reference
Diisopropylamine	GC-FID	Air	8.5–37.4 mg/m ³	-	-	[9]
Volatile Amines (including DIPA)	HS-GC-FID	Pharmaceutical API	-	-	Acceptable	[4][5]
N,N'-Diisopropylethylenediamine	GC-FID	Pharmaceutical	0.1 - 10 µg/mL	~0.1 µg/mL	98.0% - 102.0%	[10]

Table 2: Liquid Chromatography (LC) Methods - Quantitative Data

Analyte	Method	Sample Matrix	Linearity Range	Limit of Quantification (LOQ)	Recovery	Reference
Diisoamylamine	HPLC-MS/MS	Aqueous	1 ng/mL to 1000 ng/mL	-	-	[8]
N-Nitrosodiisopropylamine (NDIPA)	LC-MS/MS	Empagliflozin	0.05-0.5 ppm	-	-	[11]
N-Nitrosodiisopropylamine (NDIPA)	LC-MS/MS	Valsartan	-	0.06–0.09 ng/mL	-	[12]
Spectinomycin (derivatized secondary amine)	HPLC-UV	Bulk Drug	0.05 mg/ml to 0.3 mg/ml	-	-	[13]

Experimental Protocols

Protocol 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for Diisopropylamine in Pharmaceutical Samples

This protocol is adapted from methodologies for the analysis of volatile amines in pharmaceutical products.[4][5]

1. Objective: To quantify residual **diisopropylamine** in active pharmaceutical ingredients (APIs) or drug products.

2. Instrumentation and Materials:

- Gas chromatograph with a split/splitless injector, flame ionization detector (FID), and a headspace autosampler.
- GC column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 μ m) or similar phase.[14]
- High-purity nitrogen or helium as carrier gas.
- Hydrogen and compressed air for the FID.
- Headspace vials (e.g., 20 mL).
- **Diisopropylamine** standard.
- Diluent: N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
- Additive: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to mitigate matrix effects.[4]

3. Standard and Sample Preparation:

- Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 50 mg of **diisopropylamine** into a 50 mL volumetric flask and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 μ g/mL).
- Sample Preparation: Accurately weigh a suitable amount of the sample (e.g., 100 mg of API) into a headspace vial. Add 1 mL of diluent containing 5% (v/v) DBU. Seal the vial immediately.

4. GC-FID and Headspace Conditions:

- Headspace Autosampler:
 - Oven Temperature: 120 $^{\circ}$ C
 - Loop Temperature: 130 $^{\circ}$ C

- Transfer Line Temperature: 140 °C
- Equilibration Time: 15 min
- GC Inlet:
 - Injector Temperature: 250 °C
 - Split Ratio: 10:1
- Oven Temperature Program:
 - Initial Temperature: 40 °C, hold for 5 min
 - Ramp: 10 °C/min to 240 °C
 - Hold: 5 min at 240 °C
- Detector (FID):
 - Temperature: 250 °C

5. Data Analysis:

- Construct a calibration curve by plotting the peak area of **diisopropylamine** against the concentration of the working standards.
- Determine the concentration of **diisopropylamine** in the sample by comparing its peak area to the calibration curve.

6. Method Validation:

- Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Protocol 2: HPLC-UV Analysis of Diisopropylamine via Pre-column Derivatization with Dansyl Chloride

This protocol is based on the general principle of derivatizing secondary amines with dansyl chloride for enhanced detection.[18]

1. Objective: To quantify **diisopropylamine** in a sample matrix by HPLC with UV detection after derivatization.

2. Instrumentation and Materials:

- HPLC system with a UV-Vis detector, autosampler, and column oven.
- HPLC Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m).
- **Diisopropylamine** standard.
- Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).
- Sodium bicarbonate buffer (100 mM, pH 9.8).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Formic acid.

3. Derivatization Procedure:

- In a vial, mix 100 μ L of the sample or standard solution with 200 μ L of sodium bicarbonate buffer.
- Add 200 μ L of dansyl chloride solution.
- Vortex the mixture and incubate in a water bath at 60 $^{\circ}$ C for 30 minutes.
- Cool the reaction mixture to room temperature.
- Add a small amount of a primary amine solution (e.g., methylamine) to quench the excess dansyl chloride, if necessary.
- Filter the solution through a 0.45 μ m syringe filter before injection.

4. HPLC-UV Conditions:

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-20 min: 50% to 90% B
 - 20-25 min: 90% B
 - 25.1-30 min: 50% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 20 µL.
- Detection Wavelength: ~254 nm or the absorbance maximum of the dansyl-DIPA derivative.

5. Data Analysis:

- Quantify the dansyl-DIPA derivative peak using a calibration curve prepared from derivatized standards.

Protocol 3: LC-MS/MS Analysis of N-Nitrosodiisopropylamine (NDIPA) in Pharmaceutical Ingredients

This protocol is a generalized procedure based on methods for nitrosamine impurity analysis in APIs.[\[2\]](#)[\[11\]](#)[\[19\]](#)

1. Objective: To detect and quantify NDIPA in an API sample.

2. Instrumentation and Materials:

- LC-MS/MS system with an electrospray ionization (ESI) source.
- HPLC Column: C18 reverse-phase column (e.g., Poroshell HPH C18, 150 mm x 4.6 mm, 2.7 μm).[\[11\]](#)
- NDIPA standard.
- Internal Standard (IS): e.g., N-nitroso-dipropylamine- d_{14} (NDPA- d_{14}).[\[20\]](#)
- Diluent: 1% formic acid in water.
- Methanol (LC-MS grade).
- Water (LC-MS grade).
- Formic acid (LC-MS grade).

3. Standard and Sample Preparation:

- Standard Stock Solution (e.g., 1 $\mu\text{g/mL}$): Prepare in methanol.
- Working Standard Solutions: Prepare by serial dilution of the stock solution in the diluent to create a calibration curve (e.g., 0.5–50 ng/mL).[\[11\]](#)
- Internal Standard Spiking Solution: Prepare a suitable concentration of the IS in the diluent.
- Sample Preparation:
 - Weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.
 - Add 1188 μL of diluent and 12 μL of the internal standard solution.
 - Vortex for 20 minutes.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Filter the supernatant into an HPLC vial.[\[19\]](#)[\[21\]](#)

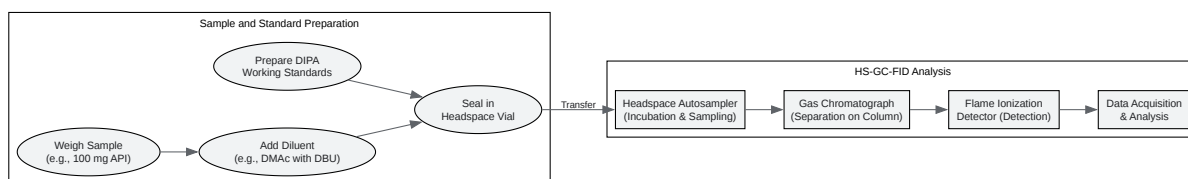
4. LC-MS/MS Conditions:

- Mobile Phase A: 0.2% formic acid in water.[11]
- Mobile Phase B: Methanol.[11]
- Gradient Elution: Optimized to separate NDIPA from other components.
- Flow Rate: 0.4 mL/min.[11]
- Column Temperature: 40 °C.
- Injection Volume: 10 µL.
- MS/MS Detection (Positive ESI mode):
 - Monitor the appropriate precursor to product ion transitions (MRM) for NDIPA and the internal standard. For NDIPA (C₆H₁₄N₂O, MW: 130.19), a potential transition could be m/z 131.1 → [fragment ion].

5. Data Analysis:

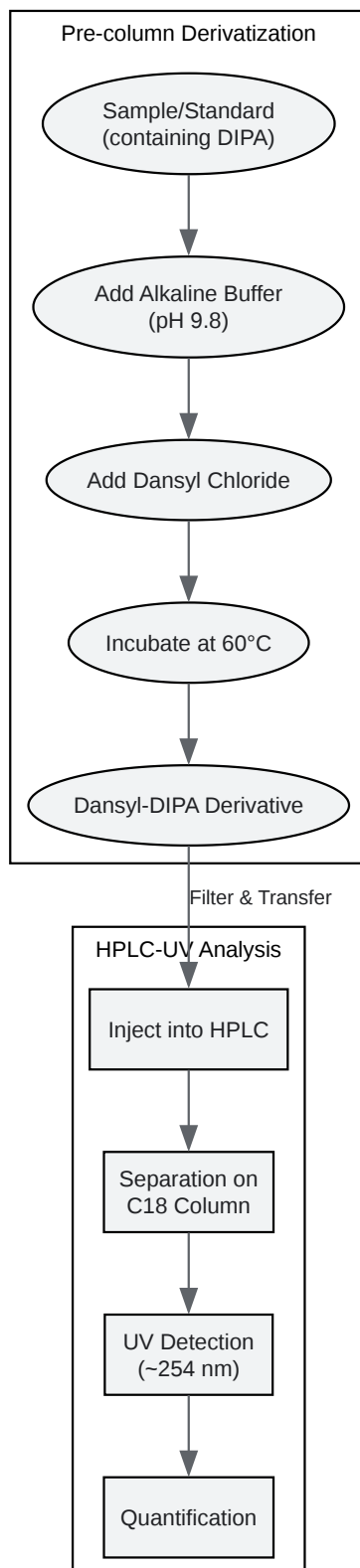
- Quantify NDIPA using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

Visualizations



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Caption: Workflow for **Diisopropylamine** Analysis by HS-GC-FID.



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Caption: HPLC-UV Analysis of DIPA with Pre-column Derivatization.



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Caption: LC-MS/MS Workflow for NDIPA Analysis in APIs.

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